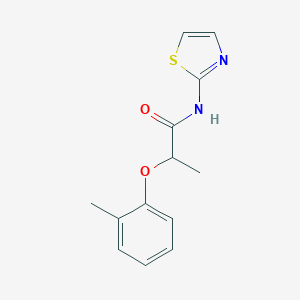
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as MTPP, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. MTTP is a member of the thiazole class of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of MTTP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, MTTP has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MTTP has also been shown to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MTTP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and protect neurons from oxidative stress. MTTP has also been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One advantage of using MTTP in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, MTTP has been well-studied, which means that there is a lot of information available about its properties and potential applications. However, one limitation of using MTTP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several potential future directions for research on MTTP. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for MTTP in cancer treatment. Another area of interest is its neuroprotective properties. Studies are needed to determine the extent of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of MTTP and its potential interactions with other signaling pathways in the body.
合成方法
The synthesis of MTTP involves the reaction of 2-methylphenol with thioamide in the presence of a base. The resulting intermediate is then coupled with 2-bromo-N-(2-hydroxypropyl)acetamide to form MTTP. The yield of this reaction is typically around 60%.
科学研究应用
MTTP has been studied for its potential use in the treatment of various diseases. One study found that MTTP has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that MTTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. MTTP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
属性
产品名称 |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-8,10H,1-2H3,(H,14,15,16) |
InChI 键 |
QXPFLAFKXKFSGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
规范 SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



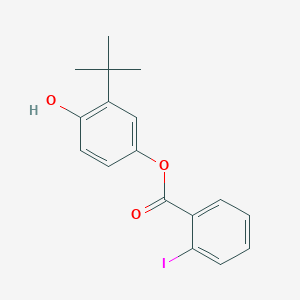
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B310033.png)
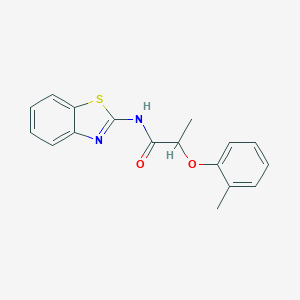
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)
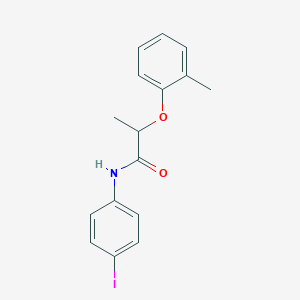
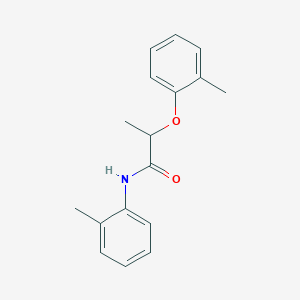
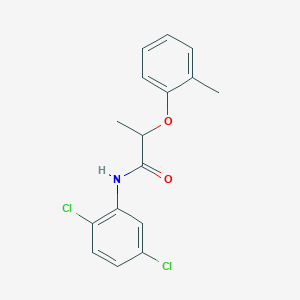
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)

![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)
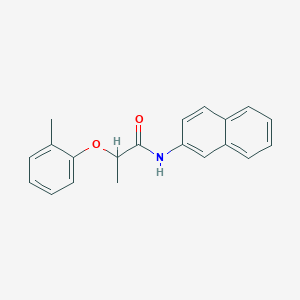
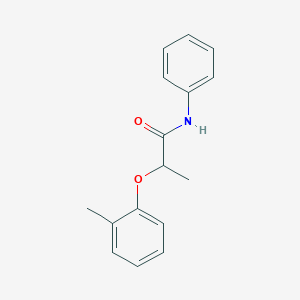
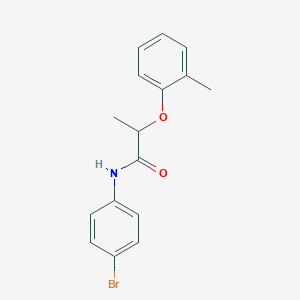
![2-(2-methylphenoxy)-N-(3-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310051.png)